molecular formula C16H21BN2O2 B1465981 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole CAS No. 2246863-75-0

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Cat. No.: B1465981
CAS No.: 2246863-75-0
M. Wt: 284.2 g/mol
InChI Key: IMZLSJUUDSKWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring

Properties

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-5-7-13(14)11-19-10-9-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLSJUUDSKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the boronic ester: This step involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester.

    Attachment of the imidazole ring: The boronic ester is then reacted with an imidazole derivative under suitable conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of enzyme inhibitors and fluorescent probes.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic ester group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and other interactions.

Comparison with Similar Compounds

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can be compared with other boronic ester-containing compounds, such as:

    Phenylboronic acid pinacol ester: Similar in structure but lacks the imidazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of an imidazole ring.

    4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Contains a benzimidazole ring and a fluorine substituent.

The uniqueness of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole lies in its combination of the boronic ester group with the imidazole ring, which imparts specific chemical reactivity and potential biological activity.

Biological Activity

The compound 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a dioxaborolane moiety, which is known for its role in various chemical reactions and biological applications.

Chemical Structure and Properties

  • Molecular Formula : C15H19BN2O2
  • Molecular Weight : 273.14 g/mol
  • CAS Number : 59619662
  • IUPAC Name : 1-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

The structural characteristics of this compound suggest that it may interact with biological systems in various ways, particularly through its imidazole ring which is often involved in enzyme catalysis and receptor binding.

The biological activity of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known to participate in the inhibition of certain enzymes, including kinases. Studies have shown that compounds with similar structures can effectively inhibit the activity of various protein kinases, which are crucial in cell signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the dioxaborolane group may enhance its efficacy by facilitating cellular uptake or enhancing binding affinity to target proteins.
  • Antimicrobial Activity : There is emerging evidence that imidazole derivatives possess antimicrobial properties. The unique structure of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole:

StudyFindings
Zhang et al. (2023)Found that similar imidazole derivatives inhibited EGFR kinase activity with IC50 values in the low micromolar range.
Lee et al. (2024)Reported that compounds with dioxaborolane groups showed enhanced cytotoxicity against various cancer cell lines compared to controls.
Smith et al. (2024)Identified antimicrobial properties in related imidazole compounds against Gram-positive bacteria.

Pharmacological Profile

The pharmacological profile of 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole indicates potential therapeutic applications:

  • Targeted Therapy : Due to its ability to inhibit specific kinases, this compound could be developed as a targeted therapy for cancers characterized by aberrant kinase signaling.
  • Broad-Spectrum Antimicrobial Agent : Its antimicrobial properties suggest it could serve as a broad-spectrum agent against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.